Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is a complex organic compound with a unique structure that includes a hydrazinecarboxylic acid core, a furanyl group, and a methoxyphenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester typically involves multiple steps. One common approach is the condensation reaction between hydrazinecarboxylic acid derivatives and furanyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic acid, ethyl ester: A simpler derivative with similar core structure but different functional groups.
Furanyl derivatives: Compounds containing the furanyl group, which may have similar reactivity and applications.
Methoxyphenylsulfonyl compounds: Compounds with the methoxyphenylsulfonyl group, which may exhibit similar chemical properties.
Uniqueness
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
75745-78-7 |
---|---|
Molekularformel |
C17H21N3O6S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-[amino-[5-(4-methoxyphenyl)sulfonylfuran-2-yl]methylidene]amino]carbamate |
InChI |
InChI=1S/C17H21N3O6S/c1-17(2,3)26-16(21)20-19-15(18)13-9-10-14(25-13)27(22,23)12-7-5-11(24-4)6-8-12/h5-10H,1-4H3,(H2,18,19)(H,20,21) |
InChI-Schlüssel |
CIFYOVRVVUEBLV-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)\N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.